2,7-Dimethyl-9H-carbazole
Overview
Description
2,7-Dimethyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . It is commonly used in materials, medicine, and chemical industries . It is also a popular phosphorescent host material for OLED devices .
Synthesis Analysis
Carbazole derivatives can be synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .Physical And Chemical Properties Analysis
2,7-Dimethyl-9H-carbazole is a solid substance that should be stored in a dry room at normal temperature . The molecular weight of 2,7-Dimethyl-9H-carbazole is 195.26 .Scientific Research Applications
Summary of the Application
Polycarbazole and its derivatives, including 2,7-Dimethyl-9H-carbazole, are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Methods of Application or Experimental Procedures
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .
Results or Outcomes
The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, lead to the generation of highly efficient materials for a wide range of optoelectronic applications .
2. Application in Organic Light-Emitting Diodes (OLEDs)
Summary of the Application
Alkyl-Substituted Carbazole/Pyridine Hybrid Host Materials, including 2,7-Dimethyl-9H-carbazole, are used for Efficient Solution-Processable Blue- and Green-Emitting Phosphorescent OLEDs .
Methods of Application or Experimental Procedures
Three new pyridine-cored alkyl-substituted carbazole derivatives of 2,7-Dimethyl-9H-carbazole were synthesized by means of connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with pyridine ring as the core .
Results or Outcomes
Devices hosted by 2,7-Dimethyl-9H-carbazole achieved the best electroluminescent (EL) performance, exhibited maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .
3. Application in Clinical Studies
Summary of the Application
Compounds containing the carbazole moiety, including 2,7-Dimethyl-9H-carbazole, are a favorable class of agents against numerous diseases and are conceivably useful in clinical studies .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific disease or condition being targeted. This could involve the administration of the compound as a medication or its use in laboratory research to study disease mechanisms .
4. Application in Diabetes Treatment
Summary of the Application
Long-term treatment with carvedilol, a medication that contains the carbazole moiety, may have beneficial effects on endothelial dysfunction caused by oxidative stress in patients with type 2 diabetes mellitus .
Methods of Application or Experimental Procedures
Carvedilol is typically administered orally, with the dosage and frequency determined by the patient’s healthcare provider based on their specific needs and response to treatment .
Results or Outcomes
Patients with type 2 diabetes who received long-term carvedilol treatment showed improvements in endothelial dysfunction, a condition that is often associated with diabetes and can lead to complications such as heart disease .
5. Application in Optoelectronic and Photovoltaic Devices
Summary of the Application
Carbazole is one of the most preferred synthons for multiple optoelectronic and photovoltaic applications due to its commendable properties such as rigid molecular structure, amorphous nature, sufficiently high triplet energy (∼ 2.9 eV) and effective hole-transporting ability .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific device being developed. This could involve the use of 2,7-Dimethyl-9H-carbazole in the fabrication of devices such as solar cells, light-emitting diodes, and other optoelectronic devices .
6. Application in Organic Light-Emitting Diodes (OLEDs)
Summary of the Application
Three new pyridine-cored alkyl-substituted carbazole derivatives of 2,7-Dimethyl-9H-carbazole were synthesized by means of connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electrolumiescent (EL) performances of the compounds were comprehensively studied .
Methods of Application or Experimental Procedures
In solution-processed blue or green phosphorescent organic light-emitting diodes (PHOLEDs) with bis [2- (4,6-difluorophenyl)-pyridinato-N,C 2] picolinate iridium (III) (FIrpic) or fac-tris (2-phenylpyridine)iridium (Ir (ppy) 3) as phosphorescent dopants .
Results or Outcomes
Devices hosted by 2,7-Dimethyl-9H-carbazole achieving the best EL performance, exhibited maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .
Safety And Hazards
2,7-Dimethyl-9H-carbazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Safety measures include using personal protective equipment, washing thoroughly after handling, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Future Directions
Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The studies implemented on the derivatives of 2,7 functionalized carbazole pave a path to a ladder-type extension of carbazole, indolocarbazoles . These materials have excellent performance, solubility, and high stability .
properties
IUPAC Name |
2,7-dimethyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRPCUQHCOXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172424 | |
Record name | 9H-Carbazole, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-9H-carbazole | |
CAS RN |
18992-65-9 | |
Record name | 9H-Carbazole, 2,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dimethyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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